Methyl 3-(2-fluorophenyl)propanoate
Overview
Description
Methyl 3-(2-fluorophenyl)propanoate is an organic compound with the molecular formula C10H11FO2. It is a derivative of propanoic acid, where the hydrogen atom on the third carbon is replaced by a 2-fluorophenyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
Methyl 3-(2-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Safety and Hazards
“Methyl 3-(2-fluorophenyl)propanoate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-fluorophenyl)propanoate can be synthesized through several methods. One common method involves the hydrogenation of 2-fluorocinnamic acid in the presence of palladium on activated charcoal in a methanol and ethyl acetate solution. The reaction is carried out under a hydrogen atmosphere at 50 psi until the uptake of hydrogen ceases. The resulting product is then treated with diazomethane in diethyl ether to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification process often involves column chromatography on silica gel using a hexane and ethyl acetate mixture .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2-fluorophenyl)propanoic acid.
Reduction: 3-(2-fluorophenyl)propanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl 3-(2-fluorophenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain targets due to its electronegativity and ability to form hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chlorophenyl)propanoate
- Methyl 3-(2-bromophenyl)propanoate
- Methyl 3-(2-methylphenyl)propanoate
Uniqueness
Methyl 3-(2-fluorophenyl)propanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
methyl 3-(2-fluorophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXJACUBEJXGIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573154 | |
Record name | Methyl 3-(2-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143654-59-5 | |
Record name | Methyl 3-(2-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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